molecular formula C21H19NO3 B2790572 1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798415-87-8

1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2790572
CAS RN: 1798415-87-8
M. Wt: 333.387
InChI Key: BPBMWYAUPLLRQC-ZHACJKMWSA-N
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Description

Spiro-isobenzofuran compounds are of significant interest due to their presence in various fields of chemistry, their uses in asymmetrical catalysis, materials sciences, and their prevalence in naturally occurring molecules . They are structurally diverse, and various methods have been developed for their synthesis .


Synthesis Analysis

A one-pot route for the synthesis of spiro-isobenzofuran compounds has been developed via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .


Molecular Structure Analysis

The molecular structure of spiro-isobenzofuran compounds is interesting due to the presence of a quaternary carbon and fused rings in the spiro systems . The InChI code for a similar compound, 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride, is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)9-14-12 (11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro-isobenzofuran compounds typically involve condensation reactions followed by oxidative cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride has a molecular weight of 225.72 .

Scientific Research Applications

Synthesis of Spiro-isobenzofuran Compounds

Spiro-isobenzofuran compounds are synthesized via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols . These compounds are structurally diverse and have been developed for their synthesis in recent years .

Organic Dye Synthesis

The compound is used in the economical synthesis strategy of organic dyes. The synthesized compound: 3-oxo-3H-spiro [isobenzofuran-1,9′-xanthene]-3′,6′-diyldibenzoate was characterized by IR, 1 H NMR, 13 C-NMR and mass spectral . The analysis of the absorption spectrum shows that the prepared product which has optical properties is a colored pigment .

Biological Activities

Benzofuran compounds, including spiro-isobenzofuran compounds, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been incorporated into a variety of therapeutically appealing drug candidates including antiviral, anti-migraine, antifungal, anti-anxiety compounds .

Anticancer Therapeutic Potential

Benzofuran scaffolds, including spiro-isobenzofuran compounds, have shown potential in anticancer therapy. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Catalyst-Controlled Selectivity in Chemical Reactions

An efficient, three-component reaction of aldehydes and benzofuran-3-ones was developed. This process provides a new approach for the preparation of synthetically and biologically important spirobenzofuran-3-one derivatives with moderate-to-good yields under mild conditions .

Synthesis of Complex Molecules

Many derivatives of isobenzofurans have been used as synthons for the synthesis of complex molecules . Due to the chemical importance and biological applications of isobenzofurans, their synthesis has attracted the interest of various research groups .

Mechanism of Action

Target of Action

The primary target of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4’-piperidine]-1-one, is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their involvement in the pathophysiology of several diseases .

Mode of Action

The compound interacts with the σ2 receptor, exhibiting high affinity and specificity It is known that the compound’s interaction with the σ2 receptor leads to a series of biochemical reactions that can influence various physiological processes .

Biochemical Pathways

Σ2 receptors have been implicated in a variety of biological processes, including cell proliferation, differentiation, and apoptosis . Therefore, it is plausible that the compound’s interaction with the σ2 receptor could influence these processes.

Pharmacokinetics

It is known that the compound is rapidly metabolized . The major metabolites include an N-debenzylated metabolite and a hydroxylated metabolite . The metabolism of the compound is primarily mediated by the cytochrome P450 isoenzyme CYP3A4 .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ2 receptor. The compound has been shown to display analgesic activity against neuropathic pain , suggesting that it acts as a σ2 receptor antagonist .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s metabolic stability could be influenced by factors such as the presence of certain enzymes or co-factors. Additionally, the compound’s efficacy could be influenced by factors such as the expression levels of the σ2 receptor in different tissues or the presence of other competing ligands .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure and use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions for research into these compounds could include further exploration of their potential uses in various fields of chemistry, including their potential as neurokinin receptor antagonists .

properties

IUPAC Name

1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-19(11-10-16-6-2-1-3-7-16)22-14-12-21(13-15-22)18-9-5-4-8-17(18)20(24)25-21/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBMWYAUPLLRQC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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